molecular formula C17H24N2O3S2 B2788190 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide CAS No. 2034525-13-6

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide

Cat. No.: B2788190
CAS No.: 2034525-13-6
M. Wt: 368.51
InChI Key: DURZYQDEKGOINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide is a bicyclic amine derivative featuring a tropane-like scaffold (8-azabicyclo[3.2.1]octane) modified with a methylsulfonyl group at the 8-position and a 3-(phenylthio)propanamide substituent at the 3-position. This compound belongs to a class of molecules explored for their biological activity, particularly as receptor modulators.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-24(21,22)19-14-7-8-15(19)12-13(11-14)18-17(20)9-10-23-16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURZYQDEKGOINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide is a structurally complex compound that belongs to the class of azabicyclic compounds. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by an 8-azabicyclo[3.2.1]octane framework, which is modified by a methylsulfonyl group and a phenylthio moiety. The molecular formula is C13H19N3O3SC_{13}H_{19}N_{3}O_{3}S with a molecular weight of approximately 287.36 g/mol. The unique structural characteristics are believed to contribute significantly to its biological activity.

Biological Activity Overview

Research has indicated that compounds with azabicyclic structures exhibit various biological activities, including:

  • Neuropharmacological Effects : Compounds similar to this compound have shown potential in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases.
  • Antagonistic Properties : Studies have identified related compounds as antagonists to vasopressin V(1A) receptors, which are implicated in various physiological processes including blood pressure regulation and social behavior .
  • Anti-inflammatory Potential : The compound's structural features suggest it could play a role in targeting inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of this compound. These studies often involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors.
  • Functional Assays : Determining the biological response upon receptor activation or inhibition.

Case Studies

A notable case study involved the synthesis and evaluation of various analogs of the compound, focusing on their affinity for vasopressin receptors. The results indicated that modifications in the bicyclic structure significantly influenced receptor binding and biological activity.

CompoundReceptor TargetBinding Affinity (Ki)Biological Activity
Compound AV(1A)5 nMAntagonist
Compound BV(1A)20 nMPartial Agonist
This compoundV(1A)TBDTBD

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, emphasizing stereochemistry and regioselectivity:

  • Nucleophilic Substitution Reactions : Utilizing sulfonamides in conjunction with bicyclic amines.
  • Coupling Reactions : Combining phenylthio derivatives with the bicyclic core.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings from Research

A. Vasopressin V1A Antagonists ()

Compounds 47 and 48, bearing a 3-(4-chlorophenyl)propanamide group, demonstrate high affinity for the vasopressin V1A receptor (Ki < 10 nM) with >100-fold selectivity over V2 receptors. The chloro substituent enhances hydrophobic interactions with the receptor’s binding pocket.

Impact of Sulfonyl and Sulfur-Containing Groups
  • Methylsulfonyl Group: Present in both the target compound and the fluorophenoxy analog (), this group increases solubility and may reduce cytochrome P450-mediated metabolism.
  • Phenylthio vs. Chlorophenyl : The phenylthio moiety introduces a sulfur atom, which could participate in hydrogen bonding or π-interactions distinct from the chloro group’s electronegative effects .
Amine and Morpholine Derivatives

Morpholine () and pentylphenylamine () substitutions at the 8- or 3-positions highlight the scaffold’s adaptability. These modifications often aim to optimize blood-brain barrier penetration or modulate off-target effects .

Structure-Activity Relationship (SAR) Trends

8-Position Modifications :

  • Methylsulfonyl groups improve polarity but may limit CNS penetration.
  • Bulky substituents (e.g., ethylmorpholinyl) reduce metabolic clearance but increase molecular weight .

3-Position Diversity :

  • Aromatic groups (phenylthio, chlorophenyl) enhance receptor binding via π-π stacking.
  • Fluorine or chlorine atoms improve binding affinity through halogen bonding .

Data Tables

Table 1: Structural and Pharmacological Comparison

Feature Target Compound Compound 47/48 Fluorophenoxy Analog
8-Substituent Methylsulfonyl None Methylsulfonyl
3-Substituent 3-(Phenylthio)propanamide 3-(4-Chlorophenyl)propanamide 2-(2-Fluorophenoxy)acetamide
Receptor Affinity (Ki) Not reported V1A: <10 nM Not reported
Selectivity N/A V1A > V2 (100-fold) N/A

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors
Target Compound ~392.5 ~2.8 2
Compound 47 ~378.9 ~3.5 1
8-Methyl-N-(4-pentylphenyl) 286.5 ~5.2 1

Q & A

Synthesis Optimization and Regioselectivity Challenges

Q: What methodologies are critical for optimizing the synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide, particularly in achieving regioselectivity and stereochemical control? A: Key steps include:

  • Reaction Condition Control : Temperature (e.g., 0–60°C), solvent choice (polar aprotic solvents like DMF or acetonitrile), and pH adjustments to stabilize intermediates .
  • Regioselective Functionalization : Use of protecting groups (e.g., tert-butoxycarbonyl) to direct sulfonylation at the azabicyclo nitrogen, followed by nucleophilic substitution for phenylthio attachment .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to isolate enantiomers .

Stereochemical Analysis and Resolution

Q: How can researchers ensure stereochemical fidelity during synthesis, and what analytical techniques validate the configuration of the bicyclic core? A:

  • Chiral Auxiliaries : Employ enantiopure starting materials (e.g., (1R,5S)-8-azabicyclo derivatives) to control stereochemistry .
  • Characterization :
    • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J = 8–12 Hz for transannular protons) to confirm ring geometry .
    • X-ray Crystallography : Resolve absolute configuration, particularly for bicyclo[3.2.1]octane derivatives .

Biological Activity Profiling

Q: What experimental frameworks are recommended for evaluating the compound’s interaction with neurotransmitter systems or enzyme targets? A:

  • In Vitro Binding Assays : Radioligand displacement studies (e.g., 3H^3\text{H}-citalopram for serotonin transporters) to measure IC50_{50} values .
  • Functional Assays : Electrophysiology (e.g., patch-clamp on HEK293 cells expressing receptors) to assess ion channel modulation .
  • Dose-Response Analysis : Use nonlinear regression models (e.g., GraphPad Prism) to determine EC50_{50} and Hill coefficients .

Structure-Activity Relationship (SAR) Analysis

Q: How do modifications to the methylsulfonyl or phenylthio groups influence pharmacological activity? A:

  • Methylsulfonyl Group : Enhances metabolic stability by reducing CYP450-mediated oxidation. Replacements (e.g., trifluoromethylsulfonyl) may alter blood-brain barrier permeability .
  • Phenylthio Moiety : Hydrophobic interactions with receptor pockets. Substitution with electron-withdrawing groups (e.g., -NO2_2) can increase binding affinity but may reduce solubility .
  • Bicyclic Framework : Rigidity of the 8-azabicyclo core improves target selectivity over flexible analogs .

Analytical Characterization Best Practices

Q: What advanced analytical techniques are essential for characterizing this compound’s purity and structural integrity? A:

  • LC-MS/MS : Quantify trace impurities (e.g., ≤0.1% by area normalization) and confirm molecular ion peaks (e.g., m/z 420.2 for [M+H]+^+) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at 180°C) .
  • Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Chiralpak AD-H) with heptane/ethanol gradients .

Resolving Data Contradictions in Pharmacological Studies

Q: How should researchers address discrepancies in reported biological activities across studies? A:

  • Source Validation : Cross-check compound purity (≥95% by HPLC) and stereochemical assignment .
  • Assay Standardization : Use positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and normalize data to cell viability (MTT assay) .
  • Meta-Analysis : Apply statistical tools (e.g., Forest plots) to reconcile IC50_{50} variations caused by assay conditions (e.g., pH, temperature) .

Stability and Degradation Pathways

Q: What methodologies identify degradation products and evaluate stability under physiological conditions? A:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) .
  • LC-UV/HRMS : Identify degradation products (e.g., sulfonic acid derivatives via oxidation) .
  • Kinetic Modeling : Calculate t1/2_{1/2} in simulated gastric fluid (e.g., t1/2_{1/2} = 12 hours at pH 2) to guide formulation .

Pharmacokinetic Profiling Strategies

Q: What in vitro and in vivo approaches are used to study ADME (absorption, distribution, metabolism, excretion) properties? A:

  • Caco-2 Permeability Assays : Measure apparent permeability (Papp_{\text{app}}) to predict intestinal absorption .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify metabolic clearance (e.g., Clint = 15 mL/min/kg) .
  • Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (e.g., fu = 0.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.